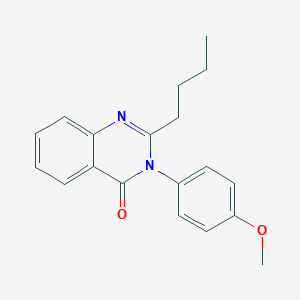![molecular formula C26H24N2O5 B295532 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295532.png)
4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazolidinedione derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The exact mechanism of action of 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress. It also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione has been found to exert a wide range of biochemical and physiological effects in various experimental models. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, as well as to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, and to enhance synaptic plasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione in lab experiments is its high potency and specificity for the Nrf2 pathway, which makes it a valuable tool for studying the role of oxidative stress in various disease models. However, 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione and its derivatives. One area of interest is the development of novel 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the potential therapeutic applications of 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the role of 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione in the regulation of other signaling pathways in the brain, such as the mTOR and AMPK pathways, could also be explored in future studies.
Métodos De Síntesis
The synthesis of 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione can be achieved through a multi-step process, starting from the reaction of 4-hydroxybenzaldehyde with 3-phenoxypropyl bromide to yield the intermediate 4-(3-phenoxypropoxy)benzaldehyde. This intermediate is then reacted with 3-methoxy-1,2-propanediol and triethylamine to form the corresponding Schiff base, which is subsequently cyclized with phenylhydrazine and acetic anhydride to yield the final product, 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione.
Aplicaciones Científicas De Investigación
4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects against various types of neuronal damage, including oxidative stress, excitotoxicity, and inflammation. 4-[3-Methoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione has also been shown to enhance cognitive function and memory, as well as to promote neurogenesis in the hippocampus.
Propiedades
Fórmula molecular |
C26H24N2O5 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(4E)-4-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C26H24N2O5/c1-31-24-18-19(13-14-23(24)33-16-8-15-32-21-11-6-3-7-12-21)17-22-25(29)27-28(26(22)30)20-9-4-2-5-10-20/h2-7,9-14,17-18H,8,15-16H2,1H3,(H,27,29)/b22-17+ |
Clave InChI |
LQNOQCHSZAYZGG-OQKWZONESA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCCCOC4=CC=CC=C4 |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCCCOC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCCCOC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)



![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295466.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295467.png)
![(6Z)-2-butyl-6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295468.png)
![6-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295470.png)
![(6E)-6-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295471.png)
![6-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295473.png)